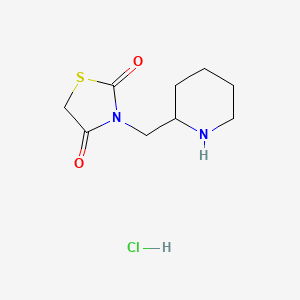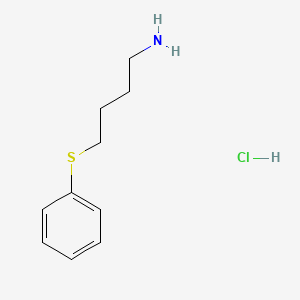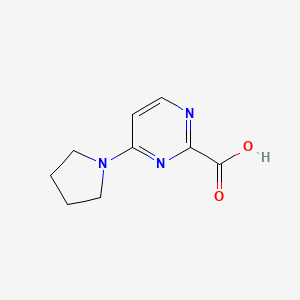
4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid
描述
“4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid” is a chemical compound . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid” can be inferred from its name. It contains a pyrimidine ring and a pyrrolidine ring. The pyrimidine ring is substituted at the 2-position with a carboxylic acid group and at the 4-position with a pyrrolidin-1-yl group .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid” are not available in the retrieved sources .科学研究应用
Pyrrolidine in Drug Discovery
- Application Summary: Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pyrimidines in Anti-inflammatory Activities
- Application Summary: Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application: Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Pyrrolidin-2-ones in Alkaloid Synthesis
- Application Summary: Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
- Methods of Application: The synthesis of alkaloids often involves the use of pyrrolidin-2-ones . The specific methods and procedures can vary widely depending on the specific alkaloid being synthesized.
- Results: The use of pyrrolidin-2-ones in alkaloid synthesis has been successful, leading to the production of various alkaloids .
4-Pyrrolidinylpyridine as a Base Catalyst
- Application Summary: 4-Pyrrolidinylpyridine is a popular base catalyst . A catalyst is a substance that increases the rate of a chemical reaction by reducing the energy barrier of the reaction (activation energy), but is not consumed in the reaction itself.
- Methods of Application: As a base catalyst, 4-Pyrrolidinylpyridine can be used in various chemical reactions where a base is needed to increase the reaction rate .
- Results: 4-Pyrrolidinylpyridine has been found to be more basic than dimethylaminopyridine, making it an effective base catalyst .
Pyrrolidine in the Synthesis of β-Amino Acids
- Application Summary: Pyrrolidin-2-ones have been used in the synthesis of unusual β-amino acids such as statin and its derivatives .
- Methods of Application: The specific methods and procedures can vary widely depending on the specific β-amino acid being synthesized .
- Results: The use of pyrrolidin-2-ones in the synthesis of β-amino acids has been successful .
Pyrimidines in Drug Synthesis
- Application Summary: Pyrimidines and its derivatives demonstrate a diverse array of biological and pharmacological activities including anticonvulsant, antibacterial, antifungal, antiviral and anticancer properties . They are synthetically versatile substrates, where they can be used for the synthesis of a large variety of heterocyclic compounds and as raw material for drug synthesis .
- Methods of Application: Numerous methods for the synthesis of pyrimidines are described . The synthetic versatility of pyrimidine has allowed the generation of a large number of structurally diverse derivatives .
- Results: Many marketed drugs are based on pyrimidine and its substituted derivatives .
未来方向
The future directions for research on “4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid” could involve further investigation into its synthesis, chemical reactions, mechanism of action, and biological activities. The design of new compounds with different biological profiles is also a potential area of future research .
属性
IUPAC Name |
4-pyrrolidin-1-ylpyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIQNSISOMOVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



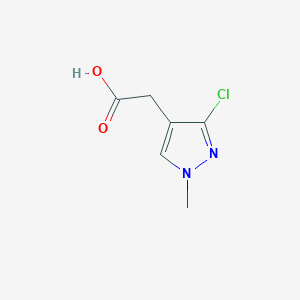
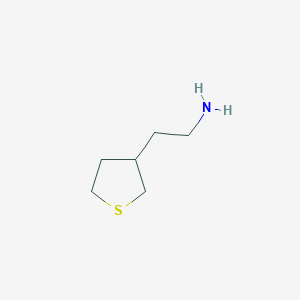
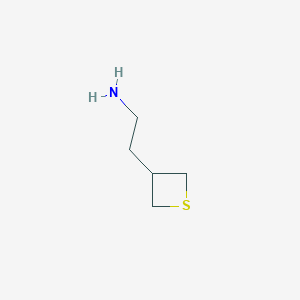
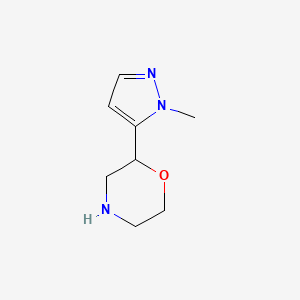
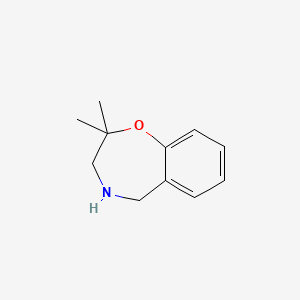
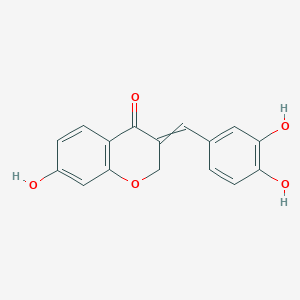
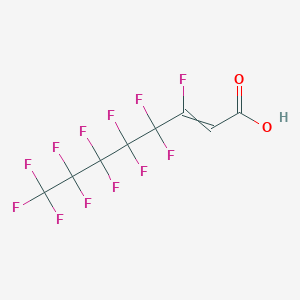
![[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1457609.png)
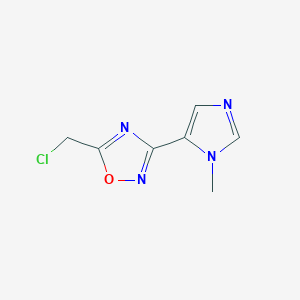
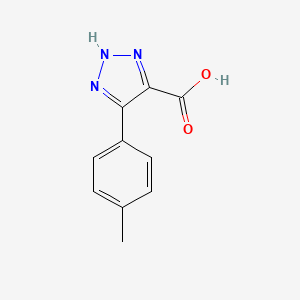
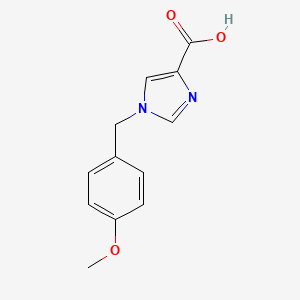
![6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B1457614.png)
